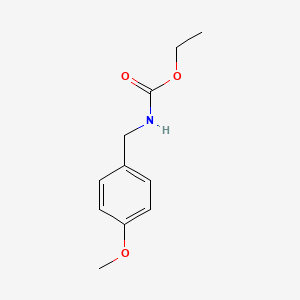
Ethyl (4-methoxybenzyl)carbamate
Übersicht
Beschreibung
Ethyl (4-methoxybenzyl)carbamate is a biochemical used for proteomics research . It has a molecular formula of C11H15NO3 and a molecular weight of 209.24 .
Synthesis Analysis
While specific synthesis methods for Ethyl (4-methoxybenzyl)carbamate were not found, carbamates in general can be synthesized from the reaction of alcohols with isocyanates .Molecular Structure Analysis
The molecular structure of Ethyl (4-methoxybenzyl)carbamate consists of 11 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Physical And Chemical Properties Analysis
Ethyl (4-methoxybenzyl)carbamate has a molecular weight of 209.24 and a molecular formula of C11H15NO3 . Further physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Insect Pest Control Agents
Ethyl (4-methoxybenzyl)carbamate derivatives, referred to as juvenogens, are explored for potential application in insect pest control. These derivatives are part of biochemically activated insect hormonogenic compounds. Their synthesis involves the use of chiral precursors like 2-(4-methoxybenzyl)cyclohexanol, which are then processed through various chemical reactions to produce the desired juvenogens. These compounds demonstrate potential for controlling insect pests, offering an alternative approach to pest management (Wimmer et al., 2007).
Crystal Structure and Synthesis Studies
The tetrafluoroborate salt of 4-methoxybenzyl N-2-(dimethylamino)ethyl-N-nitrosocarbamate, a compound related to ethyl (4-methoxybenzyl)carbamate, has been synthesized and its crystal structure analyzed. This research contributes to the understanding of the molecular structures of such compounds, which is crucial for their potential applications in various scientific fields (Hedian & Benin, 2011).
Enzymatic Studies and Molecular Interactions
In a study involving enzymatic reactions, 2-substituted cyclohexanones, including ethyl N-{2-{4-[(2-oxo-cyclohexyl)methyl]phenoxy}ethyl} carbamate, were reduced using Saccharomyces cerevisiae. This research highlights the role of enzymes in modifying compounds like ethyl (4-methoxybenzyl)carbamate, which can have implications in pharmaceutical and biochemical research (Zarevúcká et al., 2003).
Host-Guest Chemistry
A study explored the self-assembly of dibenzyl tetramethylene bis-carbamate derivatives, including compounds structurally similar to ethyl (4-methoxybenzyl)carbamate, with per-ethylated pillar[5]arene. This research is significant for understanding the interactions in host-guest chemistry, which is a fundamental aspect of supramolecular chemistry and nanotechnology (Xiong et al., 2015).
Safety and Hazards
Wirkmechanismus
Target of Action
Ethyl (4-methoxybenzyl)carbamate is primarily used as a protecting group for amines in organic synthesis . The primary target of Ethyl (4-methoxybenzyl)carbamate is the amine group of the molecule it is protecting . The role of this compound is to prevent the amine group from participating in unwanted reactions during the synthesis process .
Mode of Action
The mode of action of Ethyl (4-methoxybenzyl)carbamate involves the conversion of an amine group into a carbamate . This conversion effectively “protects” the amine, preventing it from acting as a nucleophile or base during subsequent steps in the synthesis . The carbamate group is relatively non-nucleophilic, which allows for transformations of other functional groups without interference from the amine .
Biochemical Pathways
The biochemical pathway involved in the action of Ethyl (4-methoxybenzyl)carbamate is the formation and cleavage of carbamate protecting groups . When the protecting group is no longer needed, it can be removed via cleavage, restoring the original amine group . This process can have downstream effects on the overall synthesis pathway, as it allows for selective reactivity of different functional groups .
Pharmacokinetics
The adme (absorption, distribution, metabolism, and excretion) properties of this compound would likely be influenced by factors such as its size, polarity, and the presence of the carbamate group .
Result of Action
The result of the action of Ethyl (4-methoxybenzyl)carbamate is the protection of an amine group, allowing for selective reactivity during organic synthesis . This can have a significant impact at the molecular level, enabling the synthesis of complex molecules with multiple functional groups .
Action Environment
The action of Ethyl (4-methoxybenzyl)carbamate can be influenced by various environmental factors. For example, the pH of the reaction environment can affect the formation and cleavage of the carbamate protecting group . Additionally, the presence of other reactive species in the reaction environment can potentially interfere with the action of this compound .
Eigenschaften
IUPAC Name |
ethyl N-[(4-methoxyphenyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-3-15-11(13)12-8-9-4-6-10(14-2)7-5-9/h4-7H,3,8H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQWOCBABOZJSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

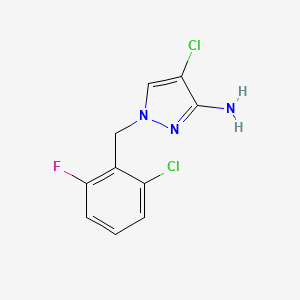

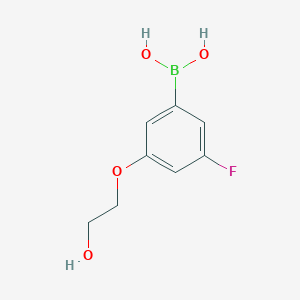


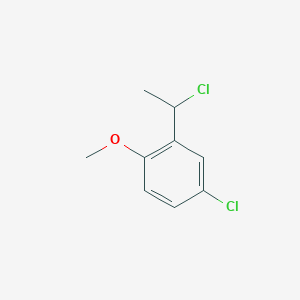
![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-(2-bromo-4,5-dimethoxyphenyl)acetate](/img/structure/B2614025.png)

![4-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-2-pyrimidinylamine](/img/structure/B2614028.png)
![2-(3,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]acetamide](/img/structure/B2614029.png)
![Methyl 4-[(carbamimidoylsulfanyl)methyl]benzoate hydrobromide](/img/structure/B2614030.png)
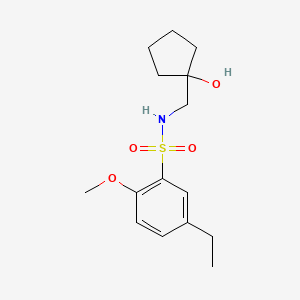
![(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B2614032.png)
![N-(1,3-benzodioxol-5-yl)-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2614033.png)